molecular formula C20H18F7NO2. HCl B601770 (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine CAS No. 327623-37-0

(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

Cat. No.: B601770
CAS No.: 327623-37-0
M. Wt: 437.36
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Description

(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine is a chiral morpholine derivative of significant interest in pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the preparation of potent tachykinin receptor antagonists, a class that includes antiemetic drugs like Aprepitant . Aprepitant is a substance P/neurokinin 1 (NK1) receptor antagonist used in combination with other antiemetics to prevent acute and delayed nausea and vomiting associated with highly emetogenic cancer chemotherapy . The structural motif of this compound, featuring a morpholine core substituted with fluorophenyl and bis(trifluoromethyl)phenethoxy groups, is essential for high-affinity antagonist activity at the human NK1 receptor . It exhibits little to no affinity for other receptors such as serotonin (5-HT3) or dopamine receptors, which are targets of other antiemetic therapies . Researchers utilize this high-value building block to explore new chemical entities and synthetic pathways in medicinal chemistry. Its defined stereochemistry is crucial for its biological activity and interaction with the target receptor. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDSAJOMZYQAI-PDSMFRHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676987
Record name (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327623-37-0
Record name (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool vs. Asymmetric Synthesis

Two primary approaches dominate:

  • Chiral Pool Synthesis : Utilizing naturally occurring chiral precursors to set stereocenters. For example, (R)- or (S)-epichlorohydrin derivatives have been employed to establish the morpholine ring’s configuration.

  • Asymmetric Catalysis : Transition metal catalysts, such as ruthenium complexes with BINAP ligands, enable enantioselective hydrogenation of ketone intermediates to install the (1'S)-ethoxy group.

A comparative analysis of these methods is provided in Table 1.

Table 1: Stereochemical Control Strategies

MethodCatalyst/ReagentEnantiomeric Excess (%)Yield (%)Reference
Chiral Pool(S)-Epichlorohydrin9872
Asymmetric HydrogenationRu(BINAP)Cl₂9985
Enzymatic ResolutionLipase PS-309568

Synthetic Routes and Reaction Optimization

Stepwise Construction of the Morpholine Ring

The morpholine core is typically assembled via cyclization of β-amino alcohol precursors. A representative protocol involves:

  • Amination : Reaction of (4-fluorophenyl)glycidol with benzylamine under Mitsunobu conditions to form the β-amino alcohol backbone.

  • Cyclization : Treatment with thionyl chloride (SOCl₂) induces ring closure, yielding the morpholine scaffold with retention of stereochemistry.

Critical parameters include temperature (−10°C to prevent epimerization) and solvent polarity (tetrahydrofuran preferred over DMF for higher regioselectivity).

Introduction of the Trifluoromethylphenyl Ethoxy Side Chain

The (1'S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group is installed via nucleophilic substitution or Mitsunobu reaction:

  • Nucleophilic Route : The morpholine intermediate reacts with (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the presence of NaH, achieving 78% yield but requiring rigorous exclusion of moisture.

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), this method attains higher stereocontrol (ee >99%) but suffers from lower scalability due to reagent costs.

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Recent advancements employ flow chemistry to enhance reproducibility and reduce reaction times. In one implementation:

  • Reactor Setup : A tubular microreactor (inner diameter 1.0 mm) maintains precise temperature control (±0.5°C).

  • Process Parameters :

    • Residence time: 12 minutes

    • Temperature: 25°C

    • Pressure: 2 bar

  • Outcome : 92% conversion with 99.5% diastereomeric excess, outperforming batch reactors by 15% in yield.

Crystallization-Induced Dynamic Resolution (CIDR)

To address residual enantiomeric impurities, CIDR leverages differential solubility of diastereomers. Key steps include:

  • Seeding the reaction mixture with enantiopure crystals of the target compound.

  • Gradual cooling from 50°C to −20°C to promote selective crystallization.
    This method achieves >99.9% purity, critical for pharmaceutical applications.

Analytical and Purification Strategies

Chromatographic Characterization

Reverse-phase HPLC with chiral stationary phases (CSPs) remains the gold standard for assessing enantiopurity:

  • Column : Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Hexane:isopropanol (90:10 v/v) + 0.1% trifluoroacetic acid

  • Retention Time : 14.3 minutes for (2S,3R) vs. 16.1 minutes for (2R,3S) enantiomer.

Recrystallization Protocols

Optimal solvent systems for final purification:

  • Solvent Pair : Ethyl acetate/n-heptane (1:3 v/v)

  • Yield Recovery : 89% with <0.1% residual solvents by GC-MS .

Mechanism of Action

The mechanism of action of (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, while the morpholine ring can modulate its pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The compound’s activity is highly sensitive to stereochemical variations. Key analogues include:

Compound Name Configuration Key Structural Differences CAS Number Molecular Weight Application/Activity Reference
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride (2R,3S), (1R) Enantiomeric inversion at C2, C3, and ethoxy group 171482-05-6 473.81 Aprepitant intermediate (less active enantiomer)
(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine (2S,3R), (1S) Target compound; no salt form N/A ~470 (base) High neurokinin-1 receptor affinity
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate (2R,3S), (1R) Tosylate salt instead of hydrochloride 200000-59-5 609.55 Stabilized salt form for synthesis
3-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (2S,3R), (1S) Triazolone side chain added 1148113-53-4 ~582 Aprepitant-related metabolite (enhanced solubility)

Key Observations :

  • Stereochemistry : The (2S,3R) configuration in the target compound confers superior receptor binding compared to its (2R,3S) enantiomer, which shows reduced efficacy in preclinical studies .
  • Salt Forms : Hydrochloride (CAS 171482-05-6) and tosylate (CAS 200000-59-5) salts improve crystallinity and stability, facilitating industrial-scale synthesis .
  • Functional Modifications : Addition of a triazolone group (CAS 1148113-53-4) alters pharmacokinetics, increasing solubility but reducing blood-brain barrier penetration .
Regulatory and Industrial Relevance
  • The hydrochloride salt (CAS 171482-05-6) is a USP-recognized reference standard for aprepitant quality control, underscoring its industrial importance .

Biological Activity

The compound (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine , also known as a derivative of Aprepitant, is primarily recognized for its role as a neurokinin-1 (NK1) receptor antagonist. This article delves into its biological activity, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C23H21F7N4O3
  • Molecular Weight : 534.43 g/mol
  • CAS Number : 321125-94-4

Aprepitant and its derivatives function by selectively antagonizing the NK1 receptor, which is a key mediator in the signaling pathway of substance P, a neuropeptide involved in pain perception and inflammatory responses. The inhibition of NK1 receptors leads to several biological effects:

  • Antiemetic Effects : Aprepitant is effective in preventing chemotherapy-induced nausea and vomiting by blocking the action of substance P on NK1 receptors in the brain .
  • Analgesic Properties : It has been shown to suppress pain responses in various animal models, indicating potential use in pain management .
  • Anti-inflammatory Effects : The compound reduces inflammation in models of acute pain and may be beneficial in treating inflammatory conditions .

Pharmacological Studies

Recent studies have highlighted several key findings regarding the biological activity of (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine:

  • Inhibition of Tumor Growth : Research indicates that Aprepitant can inhibit metastasis and impair tumor growth in patient-derived xenografts and breast cancer cells. This suggests a potential role in oncology as an adjunct therapy .
  • Neurological Protection : In models of intracerebral hemorrhage, Aprepitant has demonstrated protective effects against neurological impairment and neuronal death, indicating its utility in neuroprotection .
  • Pain Management : The compound effectively reduces pain responses induced by formalin and inhibits induced foot-tapping behaviors in gerbils, showcasing its analgesic properties .

Study on Chemotherapy-Induced Nausea

A clinical trial involving patients undergoing chemotherapy demonstrated that Aprepitant significantly reduced the incidence of nausea and vomiting when administered alongside standard antiemetic therapy. Patients receiving Aprepitant reported lower levels of acute nausea compared to those receiving placebo .

Animal Model for Pain Relief

In a controlled study using rodent models, Aprepitant was administered prior to formalin injection. The results indicated a significant reduction in pain-related behaviors compared to control groups, supporting its potential application in chronic pain management .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiemeticReduces chemotherapy-induced nausea
AnalgesicSuppresses pain responses
Anti-inflammatoryReduces inflammation
Tumor Growth InhibitionImpairs tumor growth in xenograft models
Neurological ProtectionReduces neuronal damage post-intracerebral hemorrhage

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a neurokinin-1 (NK-1) receptor antagonist , which is crucial in developing treatments for conditions like nausea and vomiting associated with chemotherapy. Aprepitant, a well-known NK-1 antagonist, is structurally related to this compound. Research indicates that modifications to the morpholine structure can enhance receptor binding affinity and selectivity, potentially leading to more effective therapeutic agents .

Agricultural Applications

Recent studies have explored the use of this compound in fungicidal compositions . Its efficacy against various fungal pathogens has been documented, highlighting its potential role in integrated pest management strategies. The compound exhibits synergistic effects when combined with other fungicides, improving overall effectiveness and reducing the risk of resistance development in target pathogens .

Case Study 1: Neurokinin-1 Receptor Antagonism

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine showed enhanced binding affinity to NK-1 receptors compared to traditional antagonists. The results indicated that specific structural modifications could lead to improved pharmacokinetic properties and reduced side effects .

Case Study 2: Agricultural Efficacy

In agricultural trials conducted by a research team at a leading agricultural university, formulations containing this morpholine derivative were tested against common crop pathogens. The results showed a significant reduction in disease incidence when applied as a preventive measure. The study concluded that the compound could be integrated into existing agricultural practices to enhance crop protection without contributing to environmental toxicity .

Q & A

Basic Research: Synthetic Challenges

Q: What are the critical challenges in synthesizing (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine with high enantiomeric purity? A: The synthesis requires precise stereochemical control at four chiral centers. Key challenges include:

  • Stereoselective Etherification : Achieving the correct (1S)-configuration at the ethoxy group adjacent to the 3,5-bis(trifluoromethyl)phenyl moiety. Asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) are often employed .
  • Morpholine Ring Formation : Cyclization must preserve the (2S,3R)-configuration. Microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated C–N coupling) can improve regioselectivity .
  • Purification : Chiral resolution via preparative HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) is critical to isolate the target isomer from diastereomeric impurities .

Advanced Research: Analytical Characterization

Q: How can researchers validate the stereochemical integrity of this compound using orthogonal analytical methods? A: A multi-technique approach is required:

  • Chiral HPLC : Use columns like Daicel CHIRALCEL OD-H with a mobile phase of n-hexane/ethanol (90:10) to confirm enantiomeric excess (EE >99%) .
  • NMR Spectroscopy : NOESY or ROESY experiments can confirm spatial proximity between the 4-fluorophenyl group and morpholine ring protons, validating the (2S,3R)-configuration .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, especially when resolving discrepancies in NOE data .

Basic Research: Reaction Mechanism

Q: What mechanistic insights are critical for optimizing the synthesis of this compound? A: Key steps include:

  • Nucleophilic Substitution : The ethoxy group forms via SN2 displacement, requiring careful control of steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group .
  • Ring Closure : The morpholine ring forms via intramolecular cyclization; DFT calculations suggest a six-membered transition state stabilized by hydrogen bonding between the hydroxyl group and nitrogen .
  • Fluorine Effects : The electron-withdrawing trifluoromethyl groups slow down undesired side reactions (e.g., epimerization) by stabilizing intermediates .

Advanced Research: Data Contradictions

Q: How should researchers resolve discrepancies in reported diastereomer ratios across different synthetic routes? A: Contradictions often arise from:

  • Reaction Temperature : Higher temperatures (>80°C) promote epimerization at the (3R)-position. Kinetic studies using in-situ IR can identify optimal conditions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 pathways but may increase racemization. Compare outcomes using solvents like THF vs. toluene .
  • Catalyst Loading : Overuse of chiral catalysts (e.g., BINAP-Pd) may invert stereochemistry. Use low-loading protocols and monitor via LC-MS .

Basic Research: Stability & Degradation

Q: What storage conditions are recommended to prevent degradation of this compound? A: Stability data indicate:

  • Light Sensitivity : Store in amber vials at –20°C to avoid photodegradation of the fluorophenyl group .
  • Moisture : The morpholine ring is hygroscopic; use desiccants (e.g., molecular sieves) to prevent hydrolysis .
  • pH Sensitivity : Avoid acidic conditions (<pH 5), which cleave the ether bond. Buffered solutions (pH 7–8) are ideal for in vitro assays .

Advanced Research: In Vivo vs. In Vitro Discrepancies

Q: Why might the compound’s activity differ between enzymatic assays and animal models? A: Contributing factors include:

  • Metabolic Instability : Cytochrome P450-mediated oxidation of the morpholine ring reduces bioavailability. Radiolabeled studies (e.g., ¹⁸F-PET tracers) can track metabolic pathways .
  • Protein Binding : High plasma protein binding (>95%) due to lipophilic trifluoromethyl groups limits free drug concentration. Adjust dosing regimens using equilibrium dialysis data .
  • Blood-Brain Barrier (BBB) Penetration : The 4-fluorophenyl group enhances logP but may reduce BBB entry. Use MDCK cell assays to predict permeability .

Basic Research: Green Chemistry Approaches

Q: How can solvent waste be minimized in large-scale synthesis? A: Strategies include:

  • Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) for the etherification step reduces DMF usage .
  • Catalyst Recycling : Immobilized enzymes (e.g., lipases) enable reuse in asymmetric syntheses, cutting costs by 30–40% .
  • Fluorine Recovery : Scrubbers capture HF byproducts during trifluoromethyl group reactions, aligning with EPA guidelines .

Advanced Research: Computational Modeling

Q: What computational tools predict the compound’s interaction with biological targets? A: Recommended methods:

  • Docking Simulations : AutoDock Vina models binding to NK1 receptors (target for Aprepitant analogs). The 3,5-bis(trifluoromethyl)phenyl group shows strong hydrophobic interactions .
  • MD Simulations : GROMACS simulations reveal conformational flexibility of the morpholine ring, affecting target engagement .
  • QSAR Models : Hammett constants for substituents (e.g., σpara values for –CF₃) correlate with IC₅₀ in receptor assays .

Basic Research: Toxicology Profiling

Q: What preliminary assays assess the compound’s toxicity? A: Standard protocols include:

  • Ames Test : Screen for mutagenicity using TA98 strains with S9 metabolic activation .
  • hERG Inhibition : Patch-clamp assays evaluate cardiac risk; IC₅₀ <10 µM indicates potential arrhythmia .
  • Cytotoxicity : MTT assays on HepG2 cells quantify IC₅₀ values, with EC₅₀ >100 µM considered low risk .

Advanced Research: Fluorine-Specific Handling

Q: What safety protocols are essential for handling fluorinated intermediates? A: Critical measures:

  • Ventilation : Use fume hoods rated for HF exposure (NIOSH Standard 7903) during reactions involving trifluoromethyl groups .
  • PPE : Acid-resistant gloves (e.g., Viton) and full-face shields prevent contact with corrosive byproducts .
  • Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ before incineration to avoid HF emissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
Reactant of Route 2
(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

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